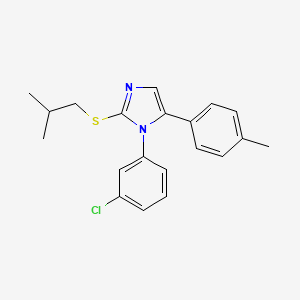

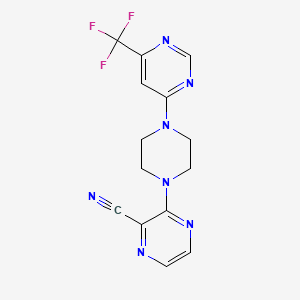

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative that includes a triazole ring, a thiazole ring, and an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. The first paper discusses a series of benzothiazole derivatives with antitumor activity, which suggests that the thiazole ring in our compound of interest may contribute to potential biological activity . The second paper describes the molecular structure of related acetamide derivatives, which could imply that our compound may also exhibit interesting intermolecular interactions and structural properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of an aminobenzoic acid with an aminothiophenol, followed by acetylation and further reaction with mercapto derivatives in the presence of potassium carbonate . Although the exact synthesis of our compound is not detailed, it is likely to involve similar steps: starting with the appropriate aminotriazole and aminothiazole precursors, followed by acetylation and thioether formation.

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been characterized by X-ray crystallography, revealing a 'V' shaped conformation and various intermolecular interactions such as hydrogen bonds and pi interactions . These findings suggest that our compound may also exhibit a complex 3D structure with specific bonding patterns that could be relevant to its function and reactivity.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the exact compound, they do provide information on the reactivity of similar structures. The presence of the acetamide group and heterocyclic rings in our compound suggests that it could participate in nucleophilic substitution reactions, potentially with biological macromolecules, which could be the basis for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of our compound can be inferred from the related structures discussed in the papers. The presence of the trifluoromethyl group suggests that the compound may exhibit significant lipophilicity, which could affect its solubility and distribution in biological systems . The heterocyclic rings and the acetamide group are likely to contribute to the compound's melting point, solubility in various solvents, and stability.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Thiourea-acetamides, which are structurally similar to the compound of interest, have been utilized as starting materials for synthesizing a variety of heterocycles through one-pot cascade reactions. These reactions are notable for their excellent atom economy, demonstrating the compound's utility in creating important heterocyclic structures like 2-iminothiazoles, thioparabanic acids, and others. This research highlights the versatility of thioureido-acetamides in heterocyclic chemistry, enabling the efficient synthesis of complex molecules (Schmeyers & Kaupp, 2002).

Antitumor Activity

Several derivatives of benzothiazole, which share a common structural motif with the compound , have been synthesized and evaluated for their antitumor activity. These studies have demonstrated significant anticancer activity against various human tumor cell lines, highlighting the potential of such compounds in developing new anticancer drugs. The findings suggest that structural modifications can influence the biological activity, offering insights into the design of novel therapeutic agents (Yurttaş et al., 2015).

Insecticidal Assessment

Research involving the synthesis of heterocycles incorporating a thiadiazole moiety, similar to the compound in focus, has explored their insecticidal properties. These studies assessed the efficacy against the cotton leafworm, indicating the compound's potential as a basis for developing new insecticidal agents. Such findings are crucial for agricultural sciences, particularly in creating effective and environmentally safe pest control solutions (Fadda et al., 2017).

Antimicrobial Activity

The antimicrobial properties of novel sulphonamide derivatives related to the compound have also been investigated. These studies reveal significant antimicrobial activity against a range of bacterial strains, underscoring the compound's potential in addressing antimicrobial resistance and developing new antibiotics (Fahim & Ismael, 2019).

Eigenschaften

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6OS2/c1-9-23-24-15(25(9)20)27-8-13(26)22-14-21-7-12(28-14)6-10-3-2-4-11(5-10)16(17,18)19/h2-5,7H,6,8,20H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSCUOCTIZQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)

![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)